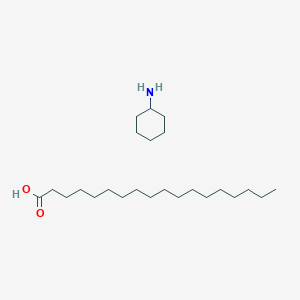
4-(Hidroximetil)piperidin-1-carboxilato de bencilo
Descripción general
Descripción
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is an organic compound with a molecular formula of C10H17NO3 and a molecular weight of 195.24 g/mol. It is a colorless crystalline solid that is soluble in water and other polar solvents. This compound has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a building block in the synthesis of other compounds, as a reagent in chemical reactions, and as a drug intermediate in drug development. Additionally, it has been used as a substrate in enzymatic reactions, and as a ligand in molecular recognition studies.
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, el 4-(hidroximetil)piperidin-1-carboxilato de bencilo sirve como un intermedio crucial para la síntesis de varias moléculas farmacológicamente activas. Se ha utilizado en el desarrollo de antagonistas de P2Y12, que son importantes para inhibir la agregación plaquetaria, un factor clave en la prevención de la trombosis . Además, sus derivados se exploran por su potencial actividad antibacteriana, particularmente en la síntesis de híbridos de oxazolidinona-quinolona .
Síntesis orgánica
Este compuesto se utiliza ampliamente en la síntesis orgánica como un bloque de construcción para construir moléculas complejas. Es particularmente valioso en la síntesis de esqueletos de espiropiperidina, que son una estructura central en muchos productos naturales y farmacéuticos . Su utilidad en la creación de diversidad molecular a través de diversas estrategias sintéticas lo convierte en un elemento básico en los laboratorios de química orgánica.
Química medicinal
En la química medicinal, el this compound se emplea en el diseño y la síntesis de candidatos a fármacos. Es un componente clave en la creación de profármacos cíclicos y peptidomiméticos, que pueden mejorar la biodisponibilidad y la eficacia de los agentes terapéuticos . Su papel en el diseño de fármacos es fundamental debido a su capacidad de introducir piperidina, un motivo común en compuestos medicinales.
Química analítica
Los químicos analíticos utilizan este compuesto como material estándar o de referencia en el análisis cromatográfico y la espectroscopia. Su estructura y propiedades bien definidas permiten una calibración precisa y el desarrollo de métodos en instrumentos analíticos, asegurando mediciones y análisis precisos en entornos de investigación .
Bioquímica
En bioquímica, el this compound se explora por sus interacciones con macromoléculas biológicas. Se puede utilizar para estudiar la inhibición enzimática, las interacciones receptor-ligando y otras vías bioquímicas. Su papel en la comprensión de la base bioquímica de las enfermedades y el desarrollo de intervenciones terapéuticas es de gran interés .
Química industrial
Las aplicaciones industriales del this compound incluyen su uso como intermedio en la síntesis a gran escala de productos químicos y farmacéuticos. Su estabilidad y reactividad lo hacen adecuado para diversos procesos químicos, contribuyendo a la producción eficiente de compuestos industriales .
Investigación química
En la investigación química, este compuesto es una herramienta valiosa para explorar nuevas reacciones y vías químicas. Se utiliza en el estudio de reacciones multicomponente, cicloadiciones y procesos de hidrogenación, que son fundamentales en el desarrollo de nuevas metodologías sintéticas .
Diseño de fármacos
El this compound es fundamental en el diseño de nuevos fármacos, particularmente en el campo de los trastornos del sistema nervioso central. Participa en la síntesis de compuestos que se dirigen a los receptores de colinesterasa, que son importantes en el tratamiento de afecciones como la enfermedad de Alzheimer .
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is primarily used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists . P2Y12 is a G-protein coupled receptor (GPCR) that plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
As a reactant in the synthesis of p2y12 antagonists, it likely contributes to the formation of compounds that can bind to the p2y12 receptor and inhibit its function, thereby preventing platelet aggregation .
Biochemical Pathways
The compound is involved in the synthesis of P2Y12 antagonists, which are known to inhibit the ADP-induced platelet aggregation pathway . By blocking the P2Y12 receptor, these antagonists prevent the activation of the G-protein inside the platelet, which in turn inhibits the release of calcium ions, ultimately preventing platelet aggregation .
Pharmacokinetics
As a reactant in the synthesis of p2y12 antagonists, its pharmacokinetic properties would be largely determined by the final structure of the synthesized compound .
Result of Action
The primary result of the action of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is the synthesis of P2Y12 antagonists . These antagonists inhibit platelet aggregation, which can be beneficial in conditions where excessive clotting is a concern, such as in certain cardiovascular diseases .
Action Environment
The action of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate, as a reactant in chemical synthesis, is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the reaction and the yield of the final product .
Propiedades
IUPAC Name |
benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINIORCIRVAZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353037 | |
| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122860-33-7 | |
| Record name | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

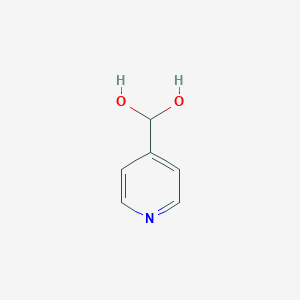
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)

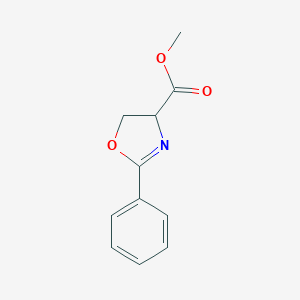
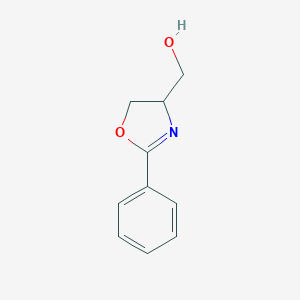
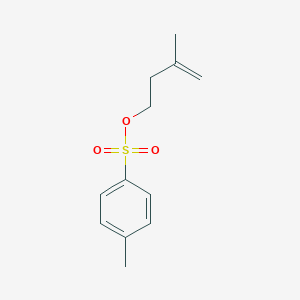




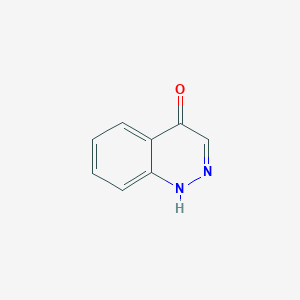
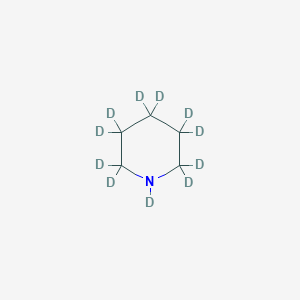
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
